N-(2-methoxy-5-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
“N-(2-methoxy-5-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)acetamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. It’s important to note that the compound’s structure and properties can be inferred from its name and the general rules of organic chemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the acetamide group might undergo hydrolysis, the methoxy groups could be demethylated, and the sulfonyl group could participate in substitution reactions . Again, without specific experimental data, it’s difficult to predict the compound’s reactivity with certainty .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For instance, if the compound showed promising activity in a preliminary drug screening, future research might focus on optimizing its structure and assessing its efficacy in more complex models .
Properties
IUPAC Name |
N-[2-methoxy-5-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12(20)19-16-10-15(8-9-17(16)24-3)25(21,22)18-11-13-4-6-14(23-2)7-5-13/h4-10,18H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJTSARWNKQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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